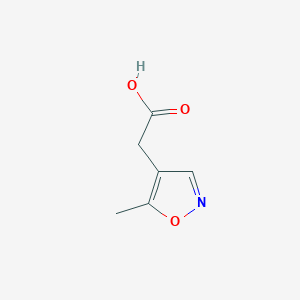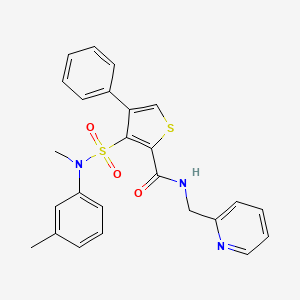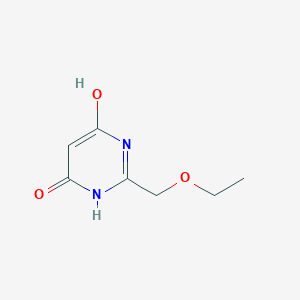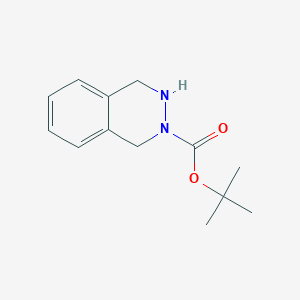
5-Methylisoxazole-4-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylisoxazole-4-acetic Acid is a chemical compound with the molecular formula C5H5NO3 . It is commonly used in laboratory settings . The compound is a key intermediate in the synthesis of various isoxazole products .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This ester is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate, forming ethyl-5-methylisoxazole-4-carboxylate. This compound is then reacted with a strong acid to form 5-methylisoxazole-4-carboxylic acid. The crystallized acid is then reacted with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride, which is finally reacted with trifluoromethyl aniline and an amine base .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered heterocyclic moiety . The compound has a molecular weight of 127.10 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . It can also react with different aldehydes to form Schiff bases, which can be condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a melting point range of 144 - 148 °C .Wissenschaftliche Forschungsanwendungen
Neuroprotection and Receptor Antagonism
5-Methylisoxazole-4-acetic acid has been instrumental in the development of novel excitatory amino acid (EAA) receptor antagonists. Studies have synthesized compounds based on this acid that effectively protect rat striatal neurons against neurotoxic effects, offering potential insights into neuroprotective strategies. These antagonists show selectivity in antagonizing excitatory effects induced by specific amino acids, suggesting their utility in understanding and potentially treating neurological conditions (Krogsgaard‐Larsen et al., 1991).
Antibacterial Applications
Research on derivatives of this compound has revealed its potential in creating antibacterial agents. Various synthesized compounds containing the 5-methylisoxazole moiety have demonstrated notable antibacterial activities. These studies indicate the scope of this compound in developing new antibacterial drugs (Hui et al., 1999), (Hui et al., 2002).
Synthesis of Isoxazolylpyrrolones
The compound is used in the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids and their esters. This process involves a three-component reaction, showcasing the chemical versatility and potential pharmaceutical applications of this compound (Sakhno et al., 2021).
Metabotropic Excitatory Amino Acid Agonist
The compound serves as a precursor for the synthesis of specific agonists at metabotropic excitatory amino acid receptors. These findings underscore its significance in the research and development of new neurotransmitter receptor modulators, which can be crucial for understanding and treating various neurological disorders (Bräuner‐Osborne et al., 1996).
Miscellaneous Applications
This compound has been used in various other studies, ranging from the synthesis of platelet GPIIb/IIIa antagonists to the preparation of compounds with potential anti-inflammatory properties. These diverse applications illustrate the compound's broad utility in pharmaceutical and chemical research (Zhang Lh et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-methyl-1,2-oxazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)3-7-10-4/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBECZHKPAWUAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2613669.png)




![N-(benzo[d]thiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613675.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2613679.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide](/img/structure/B2613683.png)

![N~4~-(4-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613690.png)
